Cas no 1602867-67-3 (1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester)

1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester
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- Inchi: 1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
- InChI Key: RSAYXTXXAVDLCD-UHFFFAOYSA-N
- SMILES: N1C2=C(C(Cl)=CC(Br)=C2)C=C1C(OC)=O
1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5180356-2.5g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95.0% | 2.5g |
$1707.0 | 2025-03-15 | |
Enamine | EN300-5180356-0.1g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95.0% | 0.1g |
$301.0 | 2025-03-15 | |
Aaron | AR02849X-1g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95% | 1g |
$1223.00 | 2025-02-15 | |
1PlusChem | 1P02841L-50mg |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95% | 50mg |
$303.00 | 2024-06-20 | |
1PlusChem | 1P02841L-100mg |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95% | 100mg |
$434.00 | 2024-06-20 | |
Enamine | EN300-5180356-0.5g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95.0% | 0.5g |
$679.0 | 2025-03-15 | |
Enamine | EN300-5180356-5.0g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95.0% | 5.0g |
$2525.0 | 2025-03-15 | |
Enamine | EN300-5180356-0.05g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95.0% | 0.05g |
$202.0 | 2025-03-15 | |
Aaron | AR02849X-5g |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95% | 5g |
$3497.00 | 2023-12-15 | |
Aaron | AR02849X-100mg |
methyl 6-bromo-4-chloro-1H-indole-2-carboxylate |
1602867-67-3 | 95% | 100mg |
$439.00 | 2025-02-15 |
1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester Related Literature
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
Additional information on 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester
Introduction to 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) and Its Emerging Applications in Chemical Biology
The compound 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) represents a significant advancement in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its bromo and chloro substituents on the indole core, has garnered considerable attention due to its versatile structural framework and potential biological activities. The strategic placement of these halogen atoms enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
Indole derivatives have long been recognized for their broad spectrum of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties. Among these, the substitution patterns at the 4- and 6-positions of the indole ring play a crucial role in modulating the pharmacological profile of the compound. The presence of both bromine and chlorine atoms in 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester introduces unique electronic and steric effects that can be exploited to fine-tune its interactions with biological targets.
Recent studies have highlighted the compound's potential as a precursor in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. The bromo and chloro groups serve as excellent handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound's pharmacophoric space and enabling the discovery of more potent and selective inhibitors.
In addition to its role in kinase inhibition, 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester has shown promise in the development of antimicrobial agents. The indole core is known to exhibit activity against various bacterial and fungal pathogens, and the halogenated derivatives often demonstrate enhanced efficacy due to improved binding affinity to microbial enzymes. Preliminary investigations suggest that this compound may inhibit bacterial biofilm formation, a critical step in pathogenesis that resists conventional antibiotic treatments.
The methyl ester functionality at the 2-position of the indole ring not only contributes to the solubility of the compound but also provides a site for further derivatization. This allows researchers to explore modifications that could improve metabolic stability or target specific biological pathways. For instance, hydrolysis of the ester group could yield a free carboxylic acid derivative, which might exhibit different pharmacological properties compared to its ester form.
Advances in computational chemistry have further accelerated the exploration of 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester's potential applications. Molecular modeling studies have revealed that the bromo and chloro substituents optimize interactions with binding pockets in target proteins, suggesting high binding affinities. These insights have guided experimental efforts toward designing more refined derivatives with improved pharmacokinetic profiles.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as tryptophan or indole derivatives. The introduction of bromine and chlorine atoms is commonly achieved through electrophilic aromatic substitution reactions or metal-catalyzed halogenation processes. The final step often involves esterification to protect the carboxylic acid group, ensuring stability during storage and further functionalization.
Industrial-scale production of 1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester requires careful optimization to ensure high yields and purity. Process chemists focus on minimizing side reactions and improving atom economy while maintaining cost-effectiveness. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis, offering better control over reaction conditions and scalability.
The growing interest in halogenated indoles has also spurred research into their environmental impact and biodegradability. While these compounds offer significant therapeutic benefits, their persistence in ecosystems raises concerns about long-term exposure effects. Efforts are underway to develop greener synthetic routes that reduce waste generation and employ environmentally benign reagents.
In conclusion,1H-Indole-2-carboxylic acid, 6-bromo-4-chloro-, methyl ester (CAS No. 1602867-67-3) stands as a pivotal compound in modern chemical biology research. Its unique structural features enable diverse applications in drug discovery, particularly in oncology and antimicrobial therapy. As our understanding of its mechanistic pathways deepens, so too does its potential to address unmet medical needs through innovative molecular design.
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